lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate
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Overview
Description
Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate typically involves the reaction of 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinic acid with a lithium base. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure a high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates can help in achieving consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thioether derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, while the thiazole ring can participate in various biochemical interactions. The lithium ion may also play a role in modulating the compound’s activity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Lithium 2-(1,1-difluoroethyl)benzene-1-sulfinate: Similar in structure but with a benzene ring instead of a thiazole ring.
Lithium 2-(1,1-difluoroethyl)-1,3-oxazole-5-sulfinate: Similar but with an oxazole ring instead of a thiazole ring.
Uniqueness
Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate is unique due to the presence of both sulfur and fluorine atoms within the thiazole ring, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
2648948-77-8 |
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Molecular Formula |
C5H4F2LiNO2S2 |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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